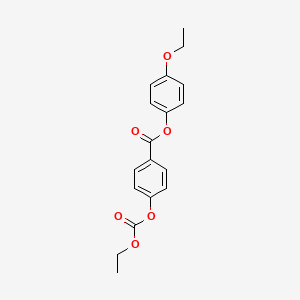
3,4,5-Trimethoxybenzimidamide hydrochloride
Übersicht
Beschreibung
3,4,5-Trimethoxybenzimidamide hydrochloride is a chemical compound with the molecular formula C10H15ClN2O3 . It is primarily used for research purposes.
Molecular Structure Analysis
The molecular structure of 3,4,5-Trimethoxybenzimidamide hydrochloride consists of 10 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 3 oxygen atoms . The molecular weight is 246.69 g/mol.Physical And Chemical Properties Analysis
The physical and chemical properties of 3,4,5-Trimethoxybenzimidamide hydrochloride include its molecular formula (C10H15ClN2O3) and molecular weight (246.69 g/mol) . Additional properties such as boiling point and solubility are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
A study by Kumari, Shetty, and Rao (2017) explored the use of a derivative of 3,4,5-Trimethoxybenzimidamide, specifically 2-(3,4,5-trimethoxybenzylidene) hydrazinecarbothioamide (TMBHC), for corrosion inhibition. TMBHC was found to be effective in inhibiting corrosion on mild steel surfaces in a hydrochloric acid environment, acting as a mixed-type inhibitor and following Langmuir's adsorption isotherm. The inhibition efficiency increased with higher concentrations and temperatures (Kumari, Shetty, & Rao, 2017).
Chlorination Reaction Kinetics
Dodd and Huang (2007) investigated the reaction kinetics of Trimethoprim, a compound containing a 3,4,5-trimethoxybenzyl moiety, with free available chlorine. They found that the reaction rate is significantly influenced by solution pH, and the trimethoxybenzyl moiety reacts primarily at acidic pHs. This study provides insight into the chemical behavior of compounds containing 3,4,5-trimethoxybenzyl groups under chlorination conditions (Dodd & Huang, 2007).
Synthesis of Trimetazidine Hydrochloride
Ping (2003) detailed an improved synthesis process for Trimetazidine Hydrochloride, a compound starting from 1,2,3-trimethoxybenzene. This process demonstrates the utility of trimethoxybenzene derivatives in pharmaceutical synthesis, offering a more cost-effective, simpler, and industrially viable method (Ping, 2003).
Antioxidant Activity
Maridonneau-Parini and Harpey (1985) studied the antioxidant effects of trimetazidine, which contains a 3,4,5-trimethoxybenzyl moiety. Their research indicated a significant reduction in membrane damage induced by oxygen free radicals, demonstrating the compound's potential for protecting against oxidative stress-related damage (Maridonneau-Parini & Harpey, 1985).
Antimicrobial and DNA Cleavage Activities
Ağırtaş et al. (2021) synthesized compounds with a 3,4,5-trimethoxybenzyloxy moiety and evaluated their properties, including antimicrobial activity and DNA cleavage potential. These compounds showed promising results in these areas, highlighting their potential for further exploration in medical and biochemical applications (Ağırtaş, Cabir, Gonca, & Ozdemir, 2021).
Metabolism by Pseudomonas Putida
Donnelly and Dagley (1980) investigated the oxidation of 3,4,5-trimethoxybenzoic acid by Pseudomonas putida. This study showed the metabolic capabilities of certain bacteria in breaking down complex organic compounds, which could have implications in environmental bioremediation and biochemical processes (Donnelly & Dagley, 1980).
Eigenschaften
IUPAC Name |
3,4,5-trimethoxybenzenecarboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3.ClH/c1-13-7-4-6(10(11)12)5-8(14-2)9(7)15-3;/h4-5H,1-3H3,(H3,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKLJARSCWCCKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90661765 | |
| Record name | 3,4,5-Trimethoxybenzene-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-Trimethoxybenzimidamide hydrochloride | |
CAS RN |
4156-59-6 | |
| Record name | 3,4,5-Trimethoxybenzene-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



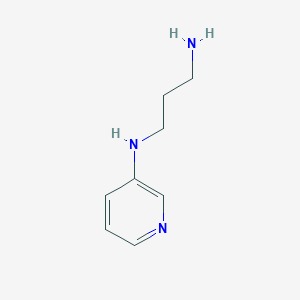
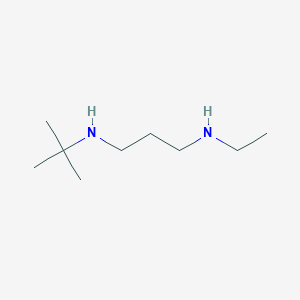
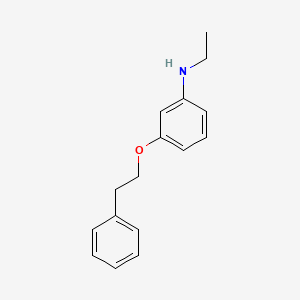
![3-Methoxy-N-[2-(2-methoxyphenoxy)ethyl]aniline](/img/structure/B1437167.png)
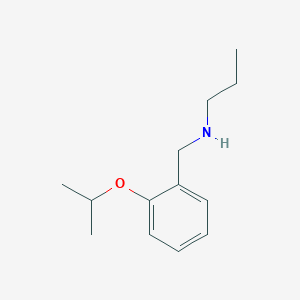
![{[4-(4H-1,2,4-Triazol-4-YL)phenyl]amino}-acetic acid](/img/structure/B1437171.png)
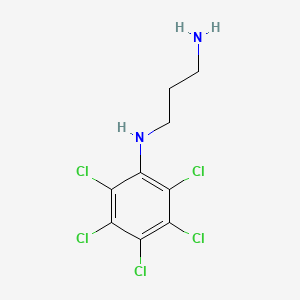
![N-[2-(2,4-Dichlorophenoxy)ethyl]-4-methoxyaniline](/img/structure/B1437174.png)


![3-{[(4-Tert-butylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid](/img/structure/B1437178.png)


